molecular formula C12H30O2Si2 B1605980 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- CAS No. 6222-22-6

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-

Cat. No.: B1605980
CAS No.: 6222-22-6
M. Wt: 262.54 g/mol
InChI Key: SMGWFAZNSMLUHZ-UHFFFAOYSA-N
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Description

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- is a chemical compound with the molecular formula C12H30O2Si2. It is also known as Hexane, 1,6-bis-(trimethylsilyloxy). This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. These compounds are known for their unique properties and applications in various fields, including chemistry and materials science .

Preparation Methods

The synthesis of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- typically involves the reaction of hexanediol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of hydrogen chloride. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.

Scientific Research Applications

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups. The compound’s stability and reactivity make it valuable in various chemical transformations.

    Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to protect functional groups during chemical reactions is attributed to the steric hindrance provided by the trimethylsilyl groups .

Comparison with Similar Compounds

Similar compounds to 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- include:

The uniqueness of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- lies in its specific structure and the presence of trimethylsilyl groups, which provide distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

trimethyl(6-trimethylsilyloxyhexoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGWFAZNSMLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211276
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-22-6
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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